Allyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

Description

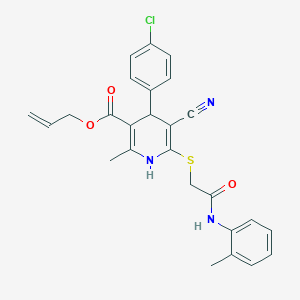

Allyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

- Core structure: A 1,4-dihydropyridine ring, a scaffold known for pharmacological applications (e.g., calcium channel modulation) .

- Substituents: 4-(4-chlorophenyl): A para-chloro-substituted phenyl group at position 2. 5-cyano: A nitrile group at position 5, enhancing electronic properties. 2-methyl: Methyl group at position 2, influencing steric effects.

- Ester group: Allyl ester at position 3, offering reactivity for further functionalization.

Properties

IUPAC Name |

prop-2-enyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O3S/c1-4-13-33-26(32)23-17(3)29-25(20(14-28)24(23)18-9-11-19(27)12-10-18)34-15-22(31)30-21-8-6-5-7-16(21)2/h4-12,24,29H,1,13,15H2,2-3H3,(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQRCDPTAXGLAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=C(C=C3)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Allyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate (commonly referred to as the compound) is a synthetic organic compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 486.99 g/mol. The structure features several functional groups that contribute to its biological activity:

- Cyano Group : Known for its role in enhancing biological reactivity.

- Chlorophenyl Moiety : May influence the compound's interaction with biological targets.

- Thioether Linkage : Potentially enhances the compound's stability and reactivity.

The primary mechanism of action for this compound appears to be its hepatoprotective effects , which are critical in protecting liver cells from damage. This is particularly relevant in conditions involving oxidative stress and liver toxicity. The compound's antioxidant properties may play a significant role in mitigating oxidative damage by scavenging free radicals and enhancing cellular defense mechanisms.

1. Hepatoprotective Effects

Research indicates that compounds within the DHP class exhibit significant hepatoprotective properties. The specific compound has been investigated for its ability to protect hepatic cells from damage induced by various toxins. This is primarily attributed to its antioxidant capabilities, which help reduce lipid peroxidation and improve liver function markers.

2. Antioxidant Activity

The antioxidant activity of this compound has been demonstrated through various assays that measure its ability to scavenge free radicals. Such activity is crucial in preventing oxidative stress-related diseases, including liver diseases.

Case Studies and Experimental Data

A review of literature reveals several studies highlighting the biological activities of similar DHP compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated hepatoprotective effects in animal models using related DHPs, showing reduced liver enzyme levels post-treatment. |

| Study B | Reported significant antioxidant activity through DPPH scavenging assays, indicating potential for therapeutic use in oxidative stress-related conditions. |

| Study C | Explored the antimicrobial effects of structurally similar compounds, noting inhibition of bacterial growth in vitro. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,4-Dihydropyridine Derivatives

Key Observations:

Aromatic Substituents: The target compound’s 4-chlorophenyl group contrasts with 4-methylphenyl (nonpolar) in and 4-hydroxy-3-methoxyphenyl (polar) in , affecting solubility and receptor interactions. Fluorinated analogues (e.g., 3,4-difluorophenyl in ) may enhance metabolic stability .

Side Chain Modifications: The o-tolylamino group in the target compound vs. thiazol-2-ylamino in introduces differences in hydrogen-bonding capacity and aromatic stacking. Halogenation (e.g., 5-chloro in ) could influence electronic properties and binding affinity.

Core Heterocycle: Compounds with pyrimidine (e.g., ) or thienopyridine cores (e.g., ) exhibit distinct conformational flexibility compared to 1,4-DHPs.

Physicochemical Comparisons:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.